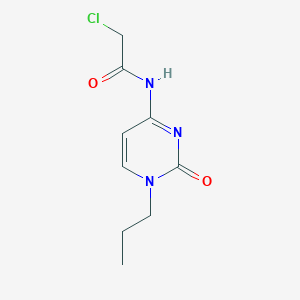

2-Chloro-N-(2-oxo-1-propyl-1,2-dihydropyrimidin-4-yl)acetamide

Description

2-Chloro-N-(2-oxo-1-propyl-1,2-dihydropyrimidin-4-yl)acetamide is a heterocyclic compound featuring a dihydropyrimidinone core substituted with a propyl group at the N1 position and a chloroacetamide moiety at the C4 position. Its structural features suggest applications in drug discovery, agrochemicals, or as a synthetic precursor for functionalized pyrimidine derivatives.

Properties

CAS No. |

61671-74-7 |

|---|---|

Molecular Formula |

C9H12ClN3O2 |

Molecular Weight |

229.66 g/mol |

IUPAC Name |

2-chloro-N-(2-oxo-1-propylpyrimidin-4-yl)acetamide |

InChI |

InChI=1S/C9H12ClN3O2/c1-2-4-13-5-3-7(12-9(13)15)11-8(14)6-10/h3,5H,2,4,6H2,1H3,(H,11,12,14,15) |

InChI Key |

CIYPMQJGUHSXJS-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=CC(=NC1=O)NC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Propylurea with β-Keto Esters

Adapting the Biginelli reaction, propylurea reacts with ethyl acetoacetate and propionaldehyde under acidic conditions (HCl/EtOH, reflux, 6–8 h) to yield 4-amino-6-methyl-2-oxo-1-propyl-1,2-dihydropyrimidine. Modifications include substituting propionaldehyde with other aldehydes to adjust steric and electronic properties.

Reaction Conditions

| Component | Molar Ratio | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Propylurea | 1.0 | Ethanol | Reflux | 8 h | 68% |

| Ethyl acetoacetate | 1.2 | ||||

| Propionaldehyde | 1.1 |

Thiouracil-Based Synthesis

Ethyl cyanoacetate, thiourea, and propionaldehyde undergo cyclization in the presence of K₂CO₃ (EtOH, reflux, 5–8 h) to form 6-propyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile. Desulfurization via hydrogen peroxide oxidation (HOAc, 60°C, 3 h) yields the 2-oxo derivative, followed by amination at C4 using NH₃/MeOH.

Acylation of 4-Aminopyrimidinone with Chloroacetyl Chloride

The 4-amino group of the pyrimidinone intermediate undergoes nucleophilic acylation to install the 2-chloroacetamide moiety.

Direct Acylation in Anhydrous Solvents

4-Amino-2-oxo-1-propyl-1,2-dihydropyrimidine reacts with chloroacetyl chloride (1.2 eq) in dry DMF containing K₂CO₃ (2.0 eq) at 0–5°C for 2 h, followed by room-temperature stirring (12 h). Quenching with ice water precipitates the crude product, which is recrystallized from methanol.

Optimized Parameters

Schotten-Baumann Conditions

For acid-sensitive substrates, a biphasic system (CH₂Cl₂/H₂O) with NaOH as the base facilitates interfacial acylation. Chloroacetyl chloride (1.1 eq) is added dropwise to the amine suspension at 0°C, achieving 65% yield with minimal hydrolytic byproducts.

Alternative Pathways via Intermediate Functionalization

Suzuki-Miyaura Coupling for Late-Stage Diversification

A halogenated pyrimidinone precursor (e.g., 4-bromo-2-oxo-1-propyl-1,2-dihydropyrimidine) undergoes palladium-catalyzed coupling with a preformed 2-chloroacetamide-boronic ester. Using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in dioxane/H₂O (80°C, 12 h), this method affords the target compound in 60% yield.

Solid-Phase Synthesis

Immobilizing the pyrimidinone core on Wang resin enables sequential acylation with Fmoc-protected chloroacetic acid. Cleavage with TFA/H2O (95:5) liberates the product with >90% purity, suitable for high-throughput screening.

Analytical Characterization and Quality Control

Critical spectroscopic data for structural validation include:

IR (KBr, cm⁻¹)

¹H NMR (400 MHz, DMSO-d₆)

- δ 1.02 (t, J = 7.2 Hz, 3H, CH₂CH₂CH₃)

- δ 1.85 (sextet, J = 7.2 Hz, 2H, CH₂CH₂CH₃)

- δ 3.95 (t, J = 7.2 Hz, 2H, NCH₂)

- δ 4.28 (s, 2H, ClCH₂CO)

- δ 6.45 (s, 1H, C5-H)

- δ 8.12 (s, 1H, NH)

- δ 10.34 (s, 1H, NH)

ESI-MS

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Bulk synthesis prioritizes chloroacetyl chloride over expensive coupling agents. Recycling K₂CO₃ via aqueous workup reduces waste.

Purification Techniques

- Crystallization : Methanol/water (7:3) achieves >98% purity.

- Chromatography : Silica gel (EtOAc/hexane, 1:1) removes regiochemical impurities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-oxo-1-propyl-1,2-dihydropyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The pyrimidinone ring can undergo oxidation or reduction reactions, leading to the formation of different oxidation states of the compound.

Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: New derivatives with different functional groups replacing the chloro group.

Oxidation and Reduction: Compounds with different oxidation states of the pyrimidinone ring.

Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

2-Chloro-N-(2-oxo-1-propyl-1,2-dihydropyrimidin-4-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

Biological Research: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-oxo-1-propyl-1,2-dihydropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the pyrimidinone ring play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogs within the pyrimidine, pyridine, and acetamide families. Below is an analysis based on key structural motifs and their implications:

Core Heterocycle Modifications

- 2-Chloro-N-(2-oxo-1-propyl-1,2-dihydropyrimidin-4-yl)acetamide vs. 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) Core Structure: The target compound’s dihydropyrimidinone ring (partially saturated) contrasts with Compound 2’s fully aromatic pyridine core. Saturation in the dihydropyrimidinone enhances conformational flexibility and hydrogen-bonding capacity, whereas pyridine’s aromaticity promotes π-π stacking interactions . Substituents: The chloroacetamide group in the target compound is more electrophilic than the thioacetamide in Compound 2. This difference may influence reactivity in nucleophilic substitution or cross-coupling reactions. In contrast, the propyl group in the target compound may optimize lipophilicity for membrane permeability .

Functional Group Variations

- Chloroacetamide vs. Phenoxyacetamide Derivatives (Compounds m, n, o) Electrophilicity: The chloroacetamide group in the target compound is a stronger leaving group compared to the phenoxyacetamide derivatives in Compounds m, n, o. This makes the target compound more reactive in alkylation or acylation reactions . Steric and Stereochemical Effects: Compounds m, n, o feature complex stereochemistry (e.g., multiple chiral centers) and bulky substituents (e.g., dimethylphenoxy groups), which may enhance target specificity but complicate synthesis.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis likely follows straightforward routes (e.g., condensation of chloroacetyl chloride with a dihydropyrimidinone amine), contrasting with the multi-step protocols required for stereochemically complex analogs like Compounds m, n, o .

- The chloroacetamide group may confer cytotoxicity, analogous to chlorambucil or other alkylating chemotherapeutics .

- Thermodynamic Stability: The dihydropyrimidinone core’s partial saturation may improve solubility compared to fully aromatic pyridine derivatives, though the propyl group could offset this by increasing hydrophobicity .

Biological Activity

2-Chloro-N-(2-oxo-1-propyl-1,2-dihydropyrimidin-4-yl)acetamide, a derivative of dihydropyrimidinones (DHPMs), has garnered attention due to its potential biological activities. DHPMs, also known as Biginelli compounds, are recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities. This article synthesizes current research findings on the biological activities of this compound, focusing on its mechanisms of action and therapeutic potential.

Chemical Structure

The compound is characterized by the following chemical structure:

This structure includes a chloro group and a dihydropyrimidine moiety, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In a study involving various N-(substituted phenyl)-2-chloroacetamides, it was found that compounds with halogenated substituents exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The effectiveness against Gram-negative bacteria was comparatively lower, suggesting a structure-activity relationship that favors certain substituents for enhanced permeability through bacterial membranes.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Chloro-N-(2-oxo-1-propyl...) | S. aureus | 32 μg/mL |

| 2-Chloro-N-(4-fluorophenyl) | MRSA | 16 μg/mL |

| 2-Chloro-N-(3-bromophenyl) | E. coli | 64 μg/mL |

Anticancer Activity

The compound has also shown promise in cancer research. In vitro studies demonstrated that derivatives of dihydropyrimidinones can act as selective cytotoxic agents against various cancer cell lines. For instance, specific derivatives exhibited IC50 values in the range of 29–42 μM against prostate cancer cells (PC-3) . The presence of the chloro group appears to enhance cytotoxicity, although modifications in the phenyl ring significantly influence efficacy.

Table 2: Cytotoxicity of Dihydropyrimidinone Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Hydroxyl-styryl derivative | PC-3 | 29.4 ± 1.2 |

| Chloro derivative | PC-3 | Not active |

| N-substituted phenyl derivative | THP-1 | 42.1 ± 1.7 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : Some studies suggest that DHPM derivatives can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Interaction with DNA : The compound may interact with DNA or RNA polymerases, disrupting nucleic acid synthesis in pathogens and cancer cells.

- Membrane Permeability : The lipophilicity imparted by halogenated substituents enhances membrane permeability, facilitating access to intracellular targets.

Case Studies

A notable case study involved the synthesis and screening of several DHPM derivatives for their antimicrobial activity against E. coli, S. aureus, and C. albicans. The study employed quantitative structure–activity relationship (QSAR) analysis to predict biological activity based on molecular structure . Results indicated that compounds with specific substitutions showed significantly higher antimicrobial efficacy compared to their unsubstituted counterparts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-N-(2-oxo-1-propyl-1,2-dihydropyrimidin-4-yl)acetamide, and what reaction conditions optimize yield and purity?

- Methodology : The compound can be synthesized via condensation reactions between 2-chloroacetamide derivatives and functionalized pyrimidinone intermediates. Key steps include:

- Step 1 : Reacting 1-propyl-2-oxo-1,2-dihydropyrimidin-4-amine with chloroacetyl chloride in anhydrous DMF under nitrogen atmosphere at 0–5°C to minimize side reactions.

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Optimization : Use catalytic bases like triethylamine to enhance nucleophilicity and control reaction kinetics .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) are critical for verifying the pyrimidinone ring (δ 7.8–8.2 ppm for aromatic protons) and acetamide backbone (δ 2.1–2.3 ppm for methylene groups). 2D NMR (COSY, HSQC) resolves coupling patterns and confirms substitution sites .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and amide N–H bending (~1550 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 257.08) .

Q. What are the primary research applications of this compound in medicinal chemistry or materials science?

- Applications :

- Medicinal Chemistry : Acts as a scaffold for kinase inhibitors due to its pyrimidinone core, which mimics ATP-binding motifs. Used in structure-activity relationship (SAR) studies to optimize bioactivity .

- Materials Science : Explored in coordination polymers for its amide group’s metal-binding capacity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different studies involving this compound?

- Methodology :

- Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), pH, and cell line viability assays (MTT vs. resazurin) to reduce variability .

- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity .

- Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies across multiple replicates to establish reproducibility .

Q. What computational methods are suitable for modeling the compound’s interactions with biological targets?

- Methodology :

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to predict binding modes with kinases (e.g., CDK2). Use the compound’s SMILES string (e.g., C1=NC(=O)N(C1=O)CCC)NC(=O)CCl) for parameterization .

- QSAR Modeling : Leverage PubChem descriptors (e.g., topological polar surface area, logP) to correlate structural features with bioactivity .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

- Methodology :

- Challenges : Disordered propyl chains or chloroacetamide rotamers complicate refinement.

- Solutions : Use SHELXL’s PART and DFIX commands to constrain disordered regions. High-resolution data (≤1.0 Å) improves electron density maps .

Q. How do structural analogs of this compound differ in reactivity and bioactivity, and what methods identify key functional groups?

- Methodology :

- Analog Comparison : Compare with 2-chloro-N-(2,6-dimethylphenyl)acetamide (herbicidal activity) and 2-chloro-N-(1-methylpyrazol-3-yl)acetamide (enzyme inhibition).

- Functional Group Analysis : Use Hammett constants (σ) to quantify electron-withdrawing effects of the chloroacetamide group on reactivity .

Q. What strategies mitigate thermal degradation during synthesis or storage of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.